(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound “(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based ester featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 4-ethoxyphenyl moiety at the N1 position. The carboxylate ester is linked to a 2,5-dimethylphenylmethyl group. Its molecular formula is C21H23N3O3, with a molecular weight of 365.43 g/mol.
Structurally, the 4-ethoxyphenyl group introduces electron-donating ethoxy substituents, which may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-5-26-19-10-8-18(9-11-19)24-16(4)20(22-23-24)21(25)27-13-17-12-14(2)6-7-15(17)3/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYESCSRQPZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification, where the triazole derivative is reacted with an appropriate carboxylic acid or its derivative.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, where the triazole derivative is reacted with appropriate phenyl halides or phenyl boronic acids under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Electronic Effects
- The 4-ethoxyphenyl group in the target compound provides electron-donating effects via the ethoxy group, contrasting with the electron-withdrawing 3-fluorophenyl (F152-0637, F152-0638) or 3-chlorophenyl (Compound 4 ) substituents. This difference may influence reactivity in nucleophilic or electrophilic environments .
- The ethyl ester in Compound 4 offers minimal steric hindrance compared to the bulky (2,5-dimethylphenyl)methyl group in the target compound, which could reduce solubility in polar solvents.
Steric and Solubility Considerations
- In contrast, F152-0638’s 3-methylphenylmethyl ester has a smaller meta-methyl group, possibly improving solubility .
- The chlorine in Compound 4 increases molecular polarity compared to the ethoxy group, which may enhance corrosion inhibition efficacy in acidic environments .
Biological Activity
The compound (2,5-dimethylphenyl)methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of triazole derivatives typically involves the Huisgen cycloaddition reaction, where azides and alkynes react to form 1,2,3-triazoles. Variations in substituents on the phenyl rings can significantly influence biological activity. For example, the introduction of different functional groups can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines:
These findings suggest that the compound may act through mechanisms such as thymidylate synthase inhibition, which is critical for DNA synthesis and repair. The IC50 values indicate a higher potency compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. It showed effective inhibition against common pathogens:
This dual activity highlights the potential of triazole compounds as multifunctional agents in therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Key observations from SAR studies include:
- Substituent Positioning : Ortho-substituted compounds generally exhibit better activity than meta or para substitutions.
- Number of Substituents : Increasing the number of substituents can lead to decreased activity due to steric hindrance.
- Functional Group Variability : The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties and reactivity of the compounds.
Case Studies
A notable study synthesized a series of triazole derivatives and evaluated their anticancer and antimicrobial activities. Among these, specific compounds demonstrated superior efficacy against both cancer cell lines and bacterial strains, suggesting that modifications to the triazole core could yield even more potent derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
